4-(Benzylthio)-3-nitrobenzaldehyde

Descripción general

Descripción

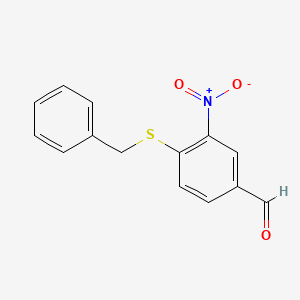

4-(Benzylthio)-3-nitrobenzaldehyde is an organic compound that features a benzene ring substituted with a benzylthio group at the 4-position and a nitro group at the 3-position, along with an aldehyde group at the 1-position

Mecanismo De Acción

Target of Action

Compounds with similar structures have been reported to exhibit anticancer activity . These compounds often target key proteins or enzymes involved in cell proliferation and survival, thereby inhibiting the growth of cancer cells .

Mode of Action

Similar compounds often interact with their targets by forming covalent bonds, thereby inhibiting the function of the target protein or enzyme . This interaction can lead to changes in cellular processes such as cell cycle progression, DNA replication, and protein synthesis, ultimately leading to cell death .

Biochemical Pathways

Similar compounds have been reported to affect various pathways involved in cell proliferation, survival, and apoptosis . These effects can lead to downstream changes such as cell cycle arrest, DNA damage, and induction of apoptosis .

Pharmacokinetics

Similar compounds are often well-absorbed and distributed throughout the body, metabolized by various enzymes in the liver, and excreted through the kidneys . These properties can impact the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Similar compounds have been reported to induce cell cycle arrest, dna damage, and apoptosis, thereby inhibiting the growth of cancer cells .

Action Environment

The action, efficacy, and stability of 4-(Benzylthio)-3-nitrobenzaldehyde can be influenced by various environmental factors. For instance, pH and temperature can affect the stability and activity of the compound . Moreover, the presence of other substances (e.g., proteins, ions) can also affect the compound’s action by interacting with it or its targets .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzylthio)-3-nitrobenzaldehyde typically involves the following steps:

Nitration: The starting material, benzaldehyde, undergoes nitration to introduce a nitro group at the 3-position. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid.

Thioether Formation: The nitrobenzaldehyde is then reacted with benzyl mercaptan in the presence of a base such as sodium hydroxide to form the benzylthio group at the 4-position.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.

Análisis De Reacciones Químicas

Types of Reactions

4-(Benzylthio)-3-nitrobenzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron and hydrochloric acid.

Substitution: The benzylthio group can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Hydrogen gas with palladium on carbon or iron powder with hydrochloric acid.

Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products

Oxidation: 4-(Benzylthio)-3-nitrobenzoic acid.

Reduction: 4-(Benzylthio)-3-aminobenzaldehyde.

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

4-(Benzylthio)-3-nitrobenzaldehyde has several applications in scientific research:

Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer or antimicrobial properties.

Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Biological Studies: It can serve as a probe or reagent in biochemical assays to study enzyme activities or cellular processes.

Comparación Con Compuestos Similares

Similar Compounds

4-(Methylthio)-3-nitrobenzaldehyde: Similar structure but with a methylthio group instead of a benzylthio group.

4-(Benzylthio)-3-aminobenzaldehyde: Similar structure but with an amino group instead of a nitro group.

Uniqueness

4-(Benzylthio)-3-nitrobenzaldehyde is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Actividad Biológica

4-(Benzylthio)-3-nitrobenzaldehyde is an organic compound characterized by a benzene ring with a benzylthio group at the 4-position and a nitro group at the 3-position, along with an aldehyde functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : CHNOS

- Molecular Weight : 209.25 g/mol

- CAS Number : 175278-44-1

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, leading to significant biochemical effects:

- Covalent Bond Formation : Similar compounds have been shown to form covalent bonds with target proteins or enzymes, inhibiting their function.

- Cell Cycle Arrest and Apoptosis : Research indicates that this compound can induce cell cycle arrest and apoptosis in cancer cells, which is crucial for its anticancer properties.

- Biochemical Pathways : It is reported to affect pathways related to cell proliferation, survival, and apoptosis, thereby contributing to its therapeutic potential.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

- In Vitro Studies : In laboratory settings, this compound has demonstrated significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit the growth of colon carcinoma cells through mechanisms involving DNA damage and induction of apoptosis .

Antimicrobial Properties

The compound also exhibits antimicrobial activity:

- Antibacterial Tests : Preliminary studies suggest that this compound possesses antibacterial properties against certain gram-positive and gram-negative bacteria, making it a candidate for further exploration in antimicrobial drug development.

Case Studies and Research Findings

| Study | Findings | |

|---|---|---|

| Study on Anticancer Activity (2022) | Demonstrated cytotoxic effects on colon carcinoma cells with IC50 values indicating potent activity. | Supports the potential use of the compound in cancer therapy. |

| Antimicrobial Evaluation (2023) | Showed significant inhibition of bacterial growth in vitro against Staphylococcus aureus and Escherichia coli. | Suggests potential as an antimicrobial agent. |

Pharmacokinetics

The pharmacokinetic profile of similar compounds indicates that they are generally well absorbed and distributed throughout the body:

- Absorption : Rapid absorption post-administration.

- Metabolism : Primarily metabolized in the liver by cytochrome P450 enzymes.

- Excretion : Excreted via renal pathways.

Comparative Analysis with Similar Compounds

This compound can be compared with structurally similar compounds to highlight its unique properties:

| Compound | Structure | Biological Activity |

|---|---|---|

| 4-(Methylthio)-3-nitrobenzaldehyde | Methylthio instead of benzylthio | Moderate anticancer activity |

| 4-(Benzylthio)-3-aminobenzaldehyde | Amino group instead of nitro group | Enhanced antibacterial activity |

Propiedades

IUPAC Name |

4-benzylsulfanyl-3-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO3S/c16-9-12-6-7-14(13(8-12)15(17)18)19-10-11-4-2-1-3-5-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIXPQYSMFXQEMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=C(C=C(C=C2)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30384289 | |

| Record name | 4-(Benzylsulfanyl)-3-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175278-44-1 | |

| Record name | 3-Nitro-4-[(phenylmethyl)thio]benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175278-44-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Benzylsulfanyl)-3-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.